molecular formula C15H18FN5O3 B2838800 N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-fluoro-4-methoxybenzamide CAS No. 2034350-62-2

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-fluoro-4-methoxybenzamide

Cat. No.: B2838800
CAS No.: 2034350-62-2
M. Wt: 335.339
InChI Key: UBKNSGMNDWIZKM-UHFFFAOYSA-N
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Description

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-fluoro-4-methoxybenzamide is a complex organic compound that features a triazine ring, a dimethylamino group, and a fluorinated benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-fluoro-4-methoxybenzamide typically involves multiple steps. One common approach is the reaction of 4-(dimethylamino)-6-methoxy-1,3,5-triazine with 3-fluoro-4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-fluoro-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazine ring or the benzamide moiety, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazines or benzamides.

Scientific Research Applications

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-fluoro-4-methoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-fluoro-4-methoxybenzamide involves its interaction with specific molecular targets. The triazine ring can interact with nucleophilic sites in enzymes or receptors, potentially inhibiting their activity. The fluorinated benzamide moiety may enhance binding affinity and specificity to certain biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-fluoro-4-methoxybenzamide is unique due to its combination of a triazine ring, a dimethylamino group, and a fluorinated benzamide moiety. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-fluoro-4-methoxybenzamide is a synthetic compound with potential therapeutic applications, particularly in antiviral and anticancer treatments. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C16H21N5O3C_{16}H_{21}N_{5}O_{3} with a molecular weight of approximately 331.37 g/mol. It features a triazine core linked to a methoxybenzamide structure, which may contribute to its biological activity through interactions with various biological targets.

PropertyValue
Molecular FormulaC₁₆H₂₁N₅O₃
Molecular Weight331.37 g/mol
CAS Number2034276-05-4

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for viral replication or cancer cell proliferation.
  • Receptor Interaction : It can interact with cellular receptors, modulating their signaling pathways.
  • DNA/RNA Interaction : The compound may intercalate with nucleic acids, affecting transcription and translation processes.

These interactions suggest that the compound could serve as a lead in drug development for conditions like hepatitis B virus (HBV) infections and certain cancers.

Anticancer Activity

The compound's triazine moiety is linked to various anticancer properties. Research indicates that compounds containing triazine structures can induce apoptosis in cancer cells and inhibit tumor growth . The specific mechanism by which this compound exerts its anticancer effects requires further investigation but may involve modulation of signaling pathways related to cell survival and proliferation.

Case Studies

  • Study on Antiviral Effects :
    • In vitro studies demonstrated that similar benzamide derivatives increased A3G levels in HepG2 cells, leading to reduced HBV replication . This suggests that this compound could have analogous effects.
  • Anticancer Research :
    • A series of triazine derivatives were evaluated for their cytotoxic effects against various cancer cell lines. Compounds with structural features similar to this compound showed promising results in inhibiting cell proliferation .

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-3-fluoro-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN5O3/c1-21(2)14-18-12(19-15(20-14)24-4)8-17-13(22)9-5-6-11(23-3)10(16)7-9/h5-7H,8H2,1-4H3,(H,17,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBKNSGMNDWIZKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CC(=C(C=C2)OC)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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